2-Chloro-5-(trifluoromethoxy)pyridine
Overview
Description
2-Chloro-5-(trifluoromethoxy)pyridine is an organic compound characterized by the presence of a chloro group and a trifluoromethoxy group attached to a pyridine ring. This compound is known for its high chemical stability and solubility, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients .
Mode of Action
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
Biochemical Pathways
Trifluoromethylpyridines are used in the protection of crops from pests and in the pharmaceutical and veterinary industries , suggesting they may interact with a variety of biochemical pathways.
Result of Action
The compound’s trifluoromethylpyridine structure suggests it may have significant biological activity .
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the synthesis of various agrochemicals and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Cellular Effects
Compounds with similar structures are known to have significant impacts on various types of cells and cellular processes .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through interactions with various biomolecules .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert gas at 2-8°C .
Metabolic Pathways
It is known that trifluoromethylpyridines are involved in various metabolic processes .
Transport and Distribution
It is known that the compound is a liquid at room temperature, which may influence its transport and distribution .
Subcellular Localization
It is known that the compound is a liquid at room temperature, which may influence its localization within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride . Another method includes the use of bromotrimethylsilane in propionitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of antimony trifluoride and other reagents in controlled environments ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: It participates in Suzuki, Sonogashira, and Kumada coupling reactions, which are essential for forming carbon-carbon bonds.
Common Reagents and Conditions:
Grignard Reagents: Used for nucleophilic substitution reactions.
Bromotrimethylsilane: Employed in the synthesis of brominated derivatives under reflux conditions.
Antimony Trifluoride: Utilized in the preparation of trifluoromethoxy derivatives.
Major Products Formed: The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
2-Chloro-5-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 2-Chloro-5-(trifluoromethoxy)pyridine exhibits unique properties due to the presence of the trifluoromethoxy group. This group enhances the compound’s hydrophobicity and electron-withdrawing capabilities, making it more reactive in certain chemical transformations . Additionally, the trifluoromethoxy group provides greater stability under various reaction conditions compared to the trifluoromethyl group .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONLSAHALFQCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621374 | |
Record name | 2-Chloro-5-(trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206972-45-3 | |
Record name | 2-Chloro-5-(trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-(trifluoromethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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